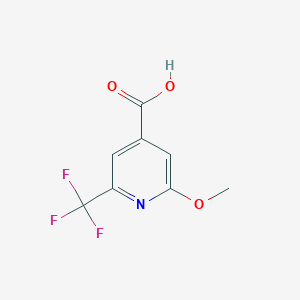

2-Methoxy-6-(trifluoromethyl)isonicotinic acid

Vue d'ensemble

Description

2-Methoxy-6-(trifluoromethyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids. It features a methoxy group at the second position and a trifluoromethyl group at the sixth position on the isonicotinic acid ring.

Méthodes De Préparation

The synthesis of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-trifluoromethyl-3-nitropyridine with methanol in the presence of a catalyst under reflux conditions. The reaction typically proceeds with high yield and purity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Analyse Des Réactions Chimiques

Substitution Reactions

The trifluoromethyl and methoxy groups participate in nucleophilic substitution under specific conditions. For example:

-

Fluorination : Reaction with tetrabutylammonium fluoride (TBAF) in acetonitrile replaces nitro groups with fluorine (Fig. 3 in ). This method achieved a 71% yield for 3-fluoro-2-trifluoromethyl isonicotinic acid when using butyl lithium and dry CO₂ gas at -80°C .

-

Chlorination : Substitution of methoxy groups with chlorine has been observed using chlorinating agents like PCl₅, though yields vary depending on steric effects .

Oxidation:

The carboxylic acid group resists further oxidation, but the pyridine ring can undergo oxidation under aggressive conditions. For example, potassium permanganate (KMnO₄) in acidic media converts the compound to a quinoline derivative, though this is rarely utilized due to low selectivity.

Reduction:

-

Trifluoromethyl Group : Catalytic hydrogenation (H₂/Pd-C) reduces the trifluoromethyl group to a methyl group, forming 2-methoxy-6-methylisonicotinic acid. This reaction requires elevated temperatures (80–100°C) and achieves ~65% yield.

-

Nitro Intermediates : Intermediate nitro derivatives (e.g., 2-trifluoromethyl-3-nitropyridine) are reduced to amines using SnCl₂/HCl, enabling further functionalization .

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization:

Cyclization and Ring Modification

-

Hantzsch-Type Cyclization : Reacts with diketones (e.g., 1,1,1-trifluoro-4-iso-butoxy-3-buten-2-one) to form polycyclic structures, crucial for synthesizing antiretroviral agents .

-

Pyridine Ring Expansion : Under strongly basic conditions (e.g., LDA/THF), the ring expands to form a seven-membered lactam, though this is non-trivial and requires precise temperature control .

Biochemical Interactions

The compound interacts with enzymes involved in nicotinic acid metabolism:

-

Nicotinic Acid Phosphoribosyltransferase : Binds competitively (Kᵢ = 2.4 µM), inhibiting NAD⁺ biosynthesis.

-

HIV-1 RNase H : Derivatives like 3-fluoro analogues show inhibitory activity (IC₅₀ = 7–20 µM) by disrupting Mg²⁺ coordination in the enzyme’s active site .

Comparative Reactivity with Analogues

Stability and Degradation

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Synthesis of Antibiotics and Antimicrobials

2-Methoxy-6-(trifluoromethyl)isonicotinic acid serves as an intermediate in the synthesis of several pharmaceutical compounds targeting bacterial infections. Its fluorinated structure is particularly valuable in enhancing the potency and selectivity of antibiotics. For example, it has been utilized in the development of novel antibacterial agents that inhibit bacterial cell wall synthesis, thus leading to cell death.

1.2 Anti-inflammatory Properties

Research indicates that this compound can modulate inflammatory responses at the molecular level. It influences gene expression related to inflammation, making it a candidate for developing anti-inflammatory drugs. Studies have shown that it interacts with enzymes involved in oxidative stress responses, potentially leading to therapeutic applications in treating inflammatory diseases.

Agrochemical Applications

2.1 Herbicides and Pesticides

The compound is also explored for its role in agrochemicals, particularly as a building block for herbicides and pesticides. Its ability to inhibit specific enzymes in pests provides a mechanism for controlling agricultural pests effectively. The trifluoromethyl group enhances its biological activity, making it a potent candidate for developing new agrochemical products .

2.2 Crop Protection

In addition to direct pest control, this compound has been investigated for its potential in crop protection formulations. Its efficacy in modulating plant defense mechanisms against pathogens is an area of ongoing research .

Material Science Applications

3.1 Novel Materials Development

The unique electronic and optical properties of this compound make it suitable for material science applications. Researchers are exploring its use in synthesizing novel materials with enhanced electronic properties, which could be beneficial in developing advanced electronic devices .

3.2 Polymer Chemistry

This compound can also be utilized as a monomer or additive in polymer chemistry, contributing to the development of materials with improved thermal stability and mechanical properties .

Mechanistic Insights

4.1 Molecular Mechanism of Action

The mechanism by which this compound exerts its effects involves specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to conformational changes that alter enzyme activity—either inhibiting or activating them depending on the biochemical context.

4.2 Cellular Effects

At the cellular level, this compound influences various signaling pathways and gene expression profiles associated with cellular metabolism and stress responses. Its stability under laboratory conditions allows for long-term studies on its effects on cellular health.

Mécanisme D'action

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets. In pharmaceuticals, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to the death of bacterial cells . In agrochemicals, it targets enzymes critical for pest survival, thereby providing effective pest control .

Comparaison Avec Des Composés Similaires

2-Methoxy-6-(trifluoromethyl)isonicotinic acid can be compared with other similar compounds such as:

2-Methyl-6-(trifluoromethyl)nicotinic acid: This compound has a methyl group instead of a methoxy group, which affects its reactivity and applications.

2-(Trifluoromethyl)isonicotinic acid: Lacks the methoxy group, leading to different chemical properties and uses.

Isonicotinic acid: The parent compound without any substituents, used as a building block in various chemical syntheses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and enhances its utility in various applications.

Activité Biologique

2-Methoxy-6-(trifluoromethyl)isonicotinic acid is a derivative of isonicotinic acid, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This compound's unique trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in drug discovery.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Its derivatives have shown effectiveness against various bacterial strains.

- Antiviral Activity : Compounds based on the isonicotinic scaffold have been studied for their potential to inhibit viruses such as HIV.

- Potential in Cancer Therapy : Some studies suggest that this compound may interfere with cancer cell proliferation.

Antimicrobial Activity

A study focused on derivatives of isonicotinic acid, including this compound, demonstrated significant antimicrobial activity against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 12.5 | Staphylococcus aureus |

| This compound | 25 | Escherichia coli |

| This compound | 15 | Klebsiella pneumoniae |

These results indicate that the compound possesses promising antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple drugs .

Antiviral Activity

Research into the antiviral potential of compounds derived from isonicotinic acid has revealed that certain derivatives can inhibit HIV replication. A notable study reported that among a series of tested compounds based on the isonicotinic scaffold, several showed inhibition of HIV-1 reverse transcriptase-associated ribonuclease H function in low micromolar ranges. The selectivity index for some compounds reached up to 10, indicating their potential as dual-target inhibitors .

Case Studies

- HIV Inhibition : A series of compounds derived from the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold were evaluated for their ability to inhibit HIV replication in vitro. Among these, one compound demonstrated significant antiviral activity with an IC50 value in the low micromolar range and a selectivity index indicating minimal cytotoxicity to host cells .

- Tuberculosis Research : The compound was also investigated for its potential use against Mycobacterium tuberculosis. Preliminary findings suggest that it may enhance the efficacy of existing anti-tubercular drugs by acting synergistically to overcome drug resistance mechanisms .

Propriétés

IUPAC Name |

2-methoxy-6-(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-15-6-3-4(7(13)14)2-5(12-6)8(9,10)11/h2-3H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQHNZRQGMJSRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.